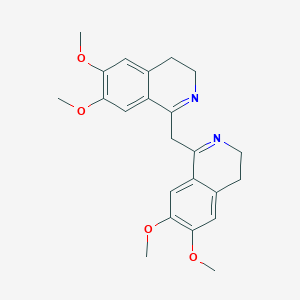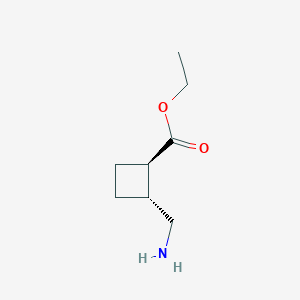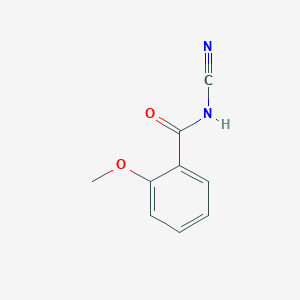
1-Methylpyridazin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridazin-1-ium perchlorate is a chemical compound with the molecular formula C5H7ClN2O4 It is a quaternary ammonium salt derived from pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium perchlorate can be synthesized through the methylation of pyridazine. One common method involves the reaction of pyridazine with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1-methylpyridazine is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of perchlorates typically involves the electrochemical oxidation of chlorates. Sodium chlorate is often used as the starting material due to its high solubility. The electrochemical cell setup includes suitable anode materials with high oxygen overpotential to facilitate the conversion of chlorate to perchlorate .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpyridazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Applications De Recherche Scientifique
1-Methylpyridazin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 1-Methylpyridazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to target proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
1-Methylpyridinium chloride: Similar in structure but differs in the anion component.
Pyridazinium salts: These compounds share the pyridazine core but have different substituents and anions.
Uniqueness: 1-Methylpyridazin-1-ium perchlorate is unique due to its specific perchlorate anion, which imparts distinct chemical properties and reactivity compared to other pyridazinium salts. This uniqueness makes it valuable in specific applications where the perchlorate anion plays a crucial role .
Propriétés
Numéro CAS |
63858-85-5 |
|---|---|
Formule moléculaire |
C5H7ClN2O4 |
Poids moléculaire |
194.57 g/mol |
Nom IUPAC |
1-methylpyridazin-1-ium;perchlorate |
InChI |
InChI=1S/C5H7N2.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QQTFYQPJWOFXQA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=N1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
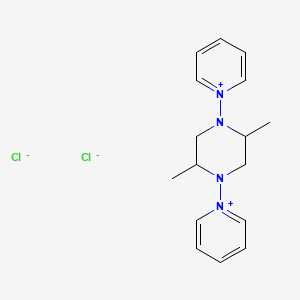
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

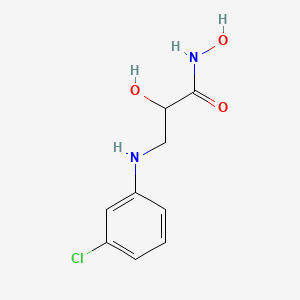
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

